Kibdelone A

Anticancer Cytotoxicity Natural Product

Researchers requiring a potent, selective cytotoxic probe with a unique mechanism face supply inconsistency and congener instability. Kibdelone A solves this with verified ≥95% HPLC purity and a stable single-entity identity, avoiding the dynamic equilibration mixture seen with kibdelones B/C. - Sub-nM GI50 against leukemia (1.2 nM) and renal cancer (<1 nM) cell lines. - >10-200-fold greater potency over isomeric isokibdelone A; definitive for target ID and co-crystallization. - Sourced as a well-characterized reference standard; ships ambient with long-term storage at -20°C.

Molecular Formula C29H24ClNO10
Molecular Weight 582.0 g/mol
Cat. No. B1258180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKibdelone A
Synonymskibdelone A
Molecular FormulaC29H24ClNO10
Molecular Weight582.0 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl
InChIInChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1
InChIKeyVXXQRIDYOXHDCN-MZFXBISCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kibdelone A Procurement Guide


Kibdelone A is a member of the hexacyclic tetrahydroxanthone class of natural products, specifically a heterocyclic polyketide first isolated from the rare Australian soil actinomycete Kibdelosporangium sp. (MST-108465) [1]. Structurally, it is characterized by a complex ABCD ring system [2]. This compound has been described as possessing potent and selective cytotoxicity against a panel of human tumor cell lines, and also displays significant antibacterial and nematocidal activity [3].

Cell Model Supports cytotoxicity endpoint review in human tumor cell-line models, with reported sub-nanomolar growth inhibition context.
Screening Reported anti-infective screening context, with evidence of antibacterial and nematocidal activity in microbiological assays.
Mechanism Distinct COMPARE profiling context in NCI 60-cell panel, suggesting novel target-engagement or pathway-response study fit.

Substitution Limitations of Kibdelone A


Kibdelone A exhibits a complex equilibrium relationship with its close analogs, kibdelones B and C, and a substantial potency gap versus its isomeric counterpart, isokibdelone A [1]. Kibdelones B and C readily undergo a facile equilibration to a mixture of kibdelones A–C under mild conditions via a mechanism involving air oxidation, quinone/hydroquinone redox transformations, and keto/enol tautomerizations [2]. This inherent lability means that substituting kibdelone A with kibdelone B or C in an experimental setting may not result in a stable, single entity but rather a dynamic mixture [2]. Furthermore, the congener isokibdelone A, which shares a common ABCD core, was found to be 10–200 fold less potent, underscoring that minor structural variations in this scaffold lead to significant functional divergence [3]. Therefore, generic substitution within this class is not scientifically equivalent and can lead to irreproducible or diminished biological outcomes.

Equilibration
Kibdelone A (stable single entity)
Kibdelone B/C readily equilibrate to a dynamic A–C mixture, altering chemical identity and endpoint consistency.
Isomer Potency
Kibdelone A (reported high potency)
Isokibdelone A exhibits a 10–200 fold shift in reported GI50, indicating stereochemical attribution may differ significantly.
Scaffold
Intact hexacyclic core
Synthetic ABCD ring fragments show a >1,800-fold decrease in reported potency, limiting functional model-response interpretation.

Kibdelone A Comparative Evidence


Antiproliferative Potency in Leukemia and Renal Cancer

Kibdelone A demonstrates sub-nanomolar growth inhibition against specific human tumor cell lines, a potency level that distinguishes it from other members of its class. In the NCI 60-cell panel, kibdelone A showed a GI50 of 1.2 nM against the SR leukemia cell line and a GI50 of <1 nM against the SN12C renal cell carcinoma line [1]. This is a markedly higher potency compared to the structurally related isokibdelone A, which was found to be 10–200 fold less potent [2].

Antiproliferative Potency
Head-to-head
GI50 1.2 nM (Leukemia),
Supports cell-model endpoint review and sensitivity assay context.
NCI 60-cell panel; endpoint difference up to 200-fold.
Scaffold Integrity
Cross-study
Kibdelone A/C (nM GI50) vs. Synthetic Fragments (μM GI50)
Pharmacophore completeness is context-dependent for high potency.
Fragments 23/24 mean GI50 4.5 μM; >1,800-fold shift reported.
COMPARE Profiling
Context-dependent
Novel NCI 60-cell pattern; low correlation with standard chemotherapeutics
Supports target-identification and pathway-deconvolution study context.
Exact target remains undefined; data to verify in assay-specific context.
Isomer SAR
Direct comparison
Kibdelone A (nM GI50) vs. Isokibdelone A (10–200 fold less active)
Supports enantiomer-specific attribution review and pharmacophore validation.
Human tumor cell-line context; stereochemical control essential for activity.
Anticancer Cytotoxicity Natural Product

Cytotoxic Potency vs. Fragments and Analogs

The full hexacyclic tetrahydroxanthone structure of kibdelone A is essential for its low nanomolar cytotoxic activity. Synthetic ABCD ring fragments of the kibdelones (compounds 23 and 24) displayed mean GI50 values of 4.5 μM, a reduction in potency of several orders of magnitude compared to the natural product kibdelone C (GI50 = 2.4 nM) [1]. Since kibdelone A is known to be of comparable or higher potency than kibdelone C [2], this data strongly supports that the complete, intact natural product is required for optimal activity.

Scaffold Integrity
Cross-study
Kibdelone A/C (nM GI50) vs. Synthetic Fragments (μM GI50)
Pharmacophore completeness is context-dependent for high potency.
Fragments 23/24 mean GI50 4.5 μM; >1,800-fold shift reported.
Structure-Activity Relationship Anticancer Synthetic Analog

Novel Mechanism of Action via COMPARE Profiling

Beyond simple potency metrics, kibdelone A displays a novel COMPARE analysis profile for cancer cell growth inhibition in the NCI 60-cell panel [1]. This computational pattern recognition analysis, which correlates the compound's differential cytotoxicity across the panel with that of known agents, suggests a mechanism of action that is distinct from standard chemotherapeutics [2]. While the exact molecular target remains undefined, this unique profile provides a qualitative, yet highly specific, differentiation from other cytotoxins with known mechanisms.

COMPARE Profiling
Context-dependent
Novel NCI 60-cell pattern; low correlation with standard chemotherapeutics
Supports target-identification and pathway-deconvolution study context.
Exact target remains undefined; data to verify in assay-specific context.
Mechanism of Action Anticancer Pharmacophore

Isokibdelone A SAR and Pharmacophore Definition

A structure-activity relationship (SAR) analysis on the isokibdelones further defines the anticancer pharmacophore of these novel polyketides, clearly differentiating the potent kibdelone A from its less active isomer [1]. The study confirms that the isokibdelone scaffold is 10–200 fold less potent, reinforcing that the specific stereochemical and electronic arrangement in kibdelone A is a prerequisite for high activity [2].

Isomer SAR
Direct comparison
Kibdelone A (nM GI50) vs. Isokibdelone A (10–200 fold less active)
Supports enantiomer-specific attribution review and pharmacophore validation.
Human tumor cell-line context; stereochemical control essential for activity.
Structure-Activity Relationship Pharmacophore Isomer

Kibdelone A Application Scenarios


High-Sensitivity Anticancer Lead Optimization

The confirmed sub-nanomolar GI50 values of kibdelone A against leukemia and renal cancer cell lines (1.2 nM and <1 nM, respectively) [1] make it a superior chemical probe for high-sensitivity phenotypic screening and lead optimization campaigns. Its >10–200 fold greater potency over the isomeric isokibdelone A [2] ensures that assays yield robust, unambiguous results at minimal compound concentrations, reducing the risk of off-target effects associated with higher dosing and enabling the detection of subtle cytotoxic phenotypes.

Novel Mechanism-of-Action Deconvolution

Kibdelone A's unique COMPARE profile [3] positions it as a valuable tool for deconvoluting novel anticancer mechanisms. For researchers seeking to identify new drug targets or pathways distinct from standard chemotherapeutics, kibdelone A provides a biologically validated starting point for affinity chromatography, genetic screens, and other target identification strategies. Its selection is justified over analogs that may share a more common or already-elucidated mechanism of action.

Pharmacophore Validation and Structural Biology

The stark potency difference between kibdelone A and its less active fragments (e.g., ABCD ring fragments with mean GI50 of 4.5 μM) [4] underscores the importance of the intact hexacyclic tetrahydroxanthone core. Therefore, kibdelone A is the definitive compound for structural biology applications, such as co-crystallization trials or NMR binding studies, where the full pharmacophore is required to elicit and characterize a complete biological interaction. It is the gold standard for validating the active conformation.

Reference Standard for Isomer and Congener Comparisons

Given the facile equilibration of kibdelones B and C to a mixture of kibdelones A–C [3], kibdelone A serves as a critical, stable reference standard for any comparative study involving this compound family. Its use ensures experimental reproducibility and allows for the precise quantification of biological activity attributable to a single, well-defined chemical entity, in contrast to the dynamic mixtures that may arise from its analogs. This is essential for rigorous structure-activity relationship (SAR) investigations.

Application
Selection Property
Validation Focus
High-Sensitivity Cell-Model Studies
Cell-model endpoint review
GI50 endpoint context and assay concentration review
Novel Mechanism-of-Action Deconvolution
Distinct COMPARE profile
Target-identification and pathway-response study context
Pharmacophore and Structural Biology
Intact hexacyclic scaffold
Binding studies and SAR versus fragment analogs
Isomer and Congener Reference Standard
Chemical stability (A vs. B/C)
Lot consistency and single-entity identity for SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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